molecular formula C12H13BrN2O B572588 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-95-9

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No. B572588
M. Wt: 281.153
InChI Key: YWALYYPONWEPGA-UHFFFAOYSA-N
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Description

The compound “7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” is a derivative of 2,6-diazaspiro[3.4]octan-7-one . It is related to a series of σ1R antagonists that were designed and developed based on the recently elucidated co-crystal structure of σ1R . These compounds have been reported to enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance .

Scientific Research Applications

Synthetic Methodologies and Applications

The development of practical synthesis methodologies for brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory and analgesic materials, demonstrates the importance of brominated compounds in pharmaceutical synthesis. Such methodologies address challenges in large-scale production and environmental safety, underscoring the role of brominated intermediates in drug development (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on the environmental concentrations and toxicology of brominated phenols, such as 2,4,6-Tribromophenol, reveal their widespread production and degradation impact. These compounds occur as intermediates in the synthesis of brominated flame retardants and persist in various environments, posing risks to aquatic organisms and humans due to their toxicokinetic and toxicodynamic properties (Koch & Sures, 2018).

Analytical and Detection Methods

The advancement of analytical methods for determining antioxidant activity highlights the role of brominated compounds in research focused on oxidative stress and potential therapeutic applications. Such methods facilitate the exploration of antioxidants in complex samples, including those containing brominated structures, offering insights into their biological activities and health implications (Munteanu & Apetrei, 2021).

Nitrogen Heterocycles in Pharmaceuticals

The analysis of nitrogen heterocycles among U.S. FDA approved pharmaceuticals, including brominated compounds, underscores their significance in drug design and therapeutic applications. Such research sheds light on the diversity, substitution patterns, and frequency of these heterocycles, offering a framework for developing new medicinal compounds with enhanced efficacy and safety profiles (Vitaku et al., 2014).

properties

IUPAC Name

6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWALYYPONWEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229160
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

CAS RN

1272755-95-9
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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